molecular formula C20H30N6O7S B12399364 (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate

Cat. No.: B12399364
M. Wt: 498.6 g/mol
InChI Key: RWVHZBGLSGPKLE-WFPUOJNTSA-N
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Description

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

    Introduction of the tetrazole group: The tetrazole group can be introduced through a cycloaddition reaction involving an azide and a nitrile.

    Final assembly: The final step involves the coupling of the various fragments under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the azaniumyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate may include other sulfonyl-containing compounds, tetrazole derivatives, and oxolane-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry. The presence of the tetrazole group, sulfonyl group, and oxolane ring in a single molecule provides a unique set of properties and reactivity that distinguishes it from other compounds.

Conclusion

This compound is a complex and intriguing compound with potential applications in various fields Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications

Properties

Molecular Formula

C20H30N6O7S

Molecular Weight

498.6 g/mol

IUPAC Name

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate

InChI

InChI=1S/C20H30N6O7S/c1-3-12(2)16(21)20(29)24-34(30,31)32-11-15-18(28)17(27)14(33-15)9-10-26-23-19(22-25-26)13-7-5-4-6-8-13/h4-8,12,14-18,27-28H,3,9-11,21H2,1-2H3,(H,24,29)/t12?,14-,15+,16?,17-,18+/m0/s1

InChI Key

RWVHZBGLSGPKLE-WFPUOJNTSA-N

Isomeric SMILES

CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)CCN2N=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+]

Canonical SMILES

CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(O1)CCN2N=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+]

Origin of Product

United States

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